molecular formula C22H26ClN3O4S B2438890 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898460-40-7

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2438890
CAS No.: 898460-40-7
M. Wt: 463.98
InChI Key: MDYPVYYCSLNRQZ-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a sulfonylpiperidine group linked to a p-tolyl group via an oxalamide bridge, a motif found in compounds with diverse bioactivities . While the specific biological profile of this compound is an area of active investigation, its core structure suggests potential as a valuable scaffold for probing biological systems. Related molecular frameworks containing the sulfonylpiperidine moiety and amide linkages have been extensively studied for their interaction with various enzymatic targets and cellular receptors . For instance, similar compounds have been explored as kinase inhibitors, which are relevant in oncology research for targeting signaling pathways in cancer cells . Other structural analogues have demonstrated antimicrobial properties in research settings, highlighting the potential of this chemical class in infectious disease studies . This reagent is intended for use in laboratory research to further elucidate its specific mechanism of action and biological applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-16-5-9-18(10-6-16)25-22(28)21(27)24-14-13-19-4-2-3-15-26(19)31(29,30)20-11-7-17(23)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYPVYYCSLNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate by reacting 4-chlorobenzene sulfonyl chloride with piperidine under basic conditions.

    Alkylation: The piperidine intermediate is then alkylated using 2-bromoethylamine to introduce the ethylamine side chain.

    Oxalamide Formation: The final step involves the reaction of the alkylated piperidine intermediate with p-tolyl oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antiviral drugs. Its structure allows for interactions with various biological targets, making it suitable for studies in drug discovery.

Research indicates that N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. It has shown potential in disrupting the cell cycle, particularly at the G2/M phase.
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, there is interest in its potential antidepressant properties. The piperidine moiety may interact with neurotransmitter systems.

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AntitumorMCF7 (breast cancer)5.0Cell cycle arrest at G2/M phase
AntitumorHT-29 (colon cancer)3.5Inhibition of cell proliferation
NeuropharmacologicalNeurotransmitter assaysN/APotential serotonin receptor modulation

Case Study 1: Antitumor Efficacy

In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound was found to exhibit significant cytotoxicity against MCF7 and HT-29 cell lines. The compound's IC50 values were recorded at 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of similar compounds revealed that derivatives with piperidine structures could modulate serotonin receptors effectively. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties.

Development of New Materials

The compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique functional groups can be leveraged to create materials with tailored characteristics for applications in electronics, photonics, and nanotechnology.

Research Directions

Future research should focus on:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to its combination of a piperidine ring, sulfonyl group, and oxalamide moiety, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an oxalamide moiety, which contributes to its unique pharmacological profile. The molecular formula is C20H26ClN3O3SC_{20}H_{26}ClN_3O_3S with a molecular weight of approximately 475.0 g/mol. Its structure can be summarized as follows:

ComponentDescription
Piperidine Ring Central structure providing basic properties
Sulfonyl Group Enhances solubility and bioavailability
Oxalamide Moiety Imparts potential for receptor interaction

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating neurotransmission pathways, suggesting potential applications in treating central nervous system disorders.
  • Ion Channels : Modulation of ion channels can influence cellular excitability and neurotransmitter release.

Preliminary studies indicate that this compound may act as a multifunctional agent, interacting with multiple targets involved in mood regulation and other physiological processes .

Antibacterial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, a synthesized series of oxadiazole derivatives showed significant activity against Salmonella typhi and Bacillus subtilis, indicating the potential for similar effects in this compound .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and other cognitive disorders.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Case Studies and Research Findings

  • Neuroprotective Effects : In vivo studies have indicated that compounds with similar structures can enhance neuroprotection by modulating oxidative stress pathways and reducing neuroinflammation .
  • Pharmacological Applications : The unique combination of functional groups allows for the exploration of this compound in polypharmacological strategies aimed at treating psychiatric disorders .
  • Binding Studies : Docking studies have shown that the compound interacts favorably with amino acids in target proteins, suggesting effective binding affinity that could translate into therapeutic efficacy .

Q & A

Basic Research Question

  • NMR spectroscopy : 1H and 13C NMR confirm the piperidine ring (δ 2.5–3.5 ppm for N-CH2), sulfonyl group (δ 7.6–8.0 ppm for aromatic protons), and oxalamide protons (δ 8.2–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C22H25ClN2O4S: 472.12).
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring or oxalamide conformation .

What experimental design considerations are critical for assessing the compound’s biological activity?

Advanced Research Question

  • Dose-response assays : Use standardized cell lines (e.g., HEK293 or CHO-K1) with IC50 determinations in triplicate.
  • Negative controls : Include structurally analogous compounds (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate sulfonyl group effects.
  • Counter-screening : Test against off-target receptors (e.g., GPCRs, kinases) to evaluate specificity. Contradictions in activity data may arise from impurity profiles (>95% purity vs. lower grades) or solvent effects (DMSO vs. aqueous buffers) .

How can contradictory data on metabolic stability be addressed in pharmacokinetic studies?

Advanced Research Question

  • In vitro liver microsomal assays : Compare metabolic half-life (t1/2) across species (human vs. rat) to identify species-specific cytochrome P450 interactions.
  • Isotopic labeling : Use 14C-labeled compound to trace metabolite formation via LC-MS.
  • Structural analogs : Modify the p-tolyl group (e.g., replace with m-tolyl) to assess steric effects on stability. Discrepancies may stem from assay conditions (e.g., NADPH concentration) or enzyme source variability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of particulates.
  • Waste disposal : Collect in halogenated waste containers due to the chlorophenyl group.
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Refer to SDS guidelines for acute toxicity (H301/H311) and environmental hazards (H400) .

How can computational modeling optimize the compound’s structure-activity relationship (SAR)?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., enzymes with sulfonamide-binding pockets).
  • QSAR studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl).
  • MD simulations : Assess conformational stability of the oxalamide bridge in aqueous vs. lipid bilayer environments .

What analytical methods validate purity and stability under storage conditions?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; ensure <5% degradation after 6 months at -20°C.
  • Karl Fischer titration : Monitor moisture content (<0.1%) to prevent hydrolysis of the sulfonyl group.
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks to simulate long-term storage .

How do substituent variations on the piperidine ring affect pharmacological properties?

Advanced Research Question

  • Piperidine N-substitution : Compare 4-chlorophenylsulfonyl vs. benzylsulfonyl groups () to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Ethyl linker modification : Replace ethyl with propyl to assess flexibility impacts on target binding.
  • Data normalization : Express IC50 values relative to reference standards (e.g., fentanyl derivatives in opioid receptor assays) to control for batch variability .

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